molecular formula C8H7ClN6O2 B14192042 5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine CAS No. 923033-77-6

5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine

Cat. No.: B14192042
CAS No.: 923033-77-6
M. Wt: 254.63 g/mol
InChI Key: PJTAKAXKQXYTOW-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom, a nitro group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-chloro-2-methylpyridine to introduce the nitro group, followed by the formation of the tetrazole ring through a cycloaddition reaction with sodium azide and a suitable nitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

923033-77-6

Molecular Formula

C8H7ClN6O2

Molecular Weight

254.63 g/mol

IUPAC Name

5-chloro-2-[(1-methyltetrazol-5-yl)methyl]-3-nitropyridine

InChI

InChI=1S/C8H7ClN6O2/c1-14-8(11-12-13-14)3-6-7(15(16)17)2-5(9)4-10-6/h2,4H,3H2,1H3

InChI Key

PJTAKAXKQXYTOW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)CC2=C(C=C(C=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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